2,9-phenanthroline dihydrochloride
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Overview
Description
2,9-Phenanthroline dihydrochloride is a chemical compound with the molecular formula C12H10Cl2N2. It is a derivative of phenanthroline, a heterocyclic organic compound that consists of three fused benzene rings. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. One common method is the Suzuki coupling reaction, where 2,9-dichlorophenanthroline is reacted with arylboronic acid in the presence of a palladium catalyst and a base such as barium hydroxide. The reaction is carried out in a solvent like toluene under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthroline-quinone derivatives, while substitution reactions can yield halogenated phenanthroline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,9-phenanthroline dihydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metalloenzymes and metal-containing biomolecules, where it can inhibit or modulate their activity .
Comparison with Similar Compounds
2,9-Phenanthroline dihydrochloride can be compared with other phenanthroline derivatives and similar compounds:
1,10-Phenanthroline: Another widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
2,2’-Bipyridine: A bidentate ligand similar to phenanthroline, used in the formation of metal complexes.
4,7-Dichloro-1,10-phenanthroline-2,9-dicarboxylic acid: A derivative with additional functional groups that enhance its solubility and selectivity in certain applications
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other phenanthroline derivatives.
Properties
CAS No. |
868838-85-1 |
---|---|
Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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